![molecular formula C18H17FN2O5S B2782646 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide CAS No. 905689-50-1](/img/structure/B2782646.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide
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Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Biochemical Pathways
These pathways are involved in nerve signal transmission and inflammatory responses, respectively .
Result of Action
Inhibition of lipoxygenase enzymes could reduce the production of leukotrienes, potentially mitigating inflammatory responses .
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 397.45 g/mol
The structure features a benzenesulfonamide moiety linked to a pyrrolidine and a dioxin derivative, which contributes to its biological activity.
Anticancer Potential
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar dioxin derivatives have shown:
- Inhibition of PARP1 : Poly(ADP-ribose) polymerase 1 (PARP1) is a target in cancer therapy. Compounds derived from dioxins have demonstrated varying degrees of PARP1 inhibition, with some showing IC50 values as low as 0.88 μM .
Compound | Structure Features | PARP1 IC50 (μM) |
---|---|---|
4 | Dioxin core | 5.8 ± 0.10 |
10 | Dioxin core | 0.88 ± 0.090 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential for enzyme inhibition, which is crucial in various metabolic pathways.
- Antiproliferative Effects : Similar compounds have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also possess similar properties.
Study on Fluorinated Aryl Compounds
A study focused on fluorinated aryl compounds indicated that the introduction of fluorine into the structure enhances biological activity. The antiproliferative activity was evaluated against multiple cancer cell lines, suggesting that fluorinated derivatives could improve therapeutic efficacy .
Synthesis and Evaluation
In a comprehensive evaluation of dioxin derivatives, compounds were synthesized and tested for their biological activities. The study highlighted the importance of structural modifications in enhancing the potency against cancer cell lines .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-12-9-18(22)21(11-12)13-5-6-15-16(10-13)26-8-7-25-15/h1-6,10,12,20H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCJBAGJICLITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.